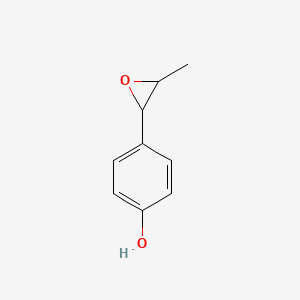
4-(3-Methyloxiran-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methyloxiran-2-yl)phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 3-methyloxirane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyloxiran-2-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile under specific conditions. For example, the reaction of 4-bromophenol with 3-methyloxirane in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ester rearrangement, hydrolysis, and reduction of quinones .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methyloxiran-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: Quinones derived from the compound can be reduced back to phenols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration and bromination
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are used under controlled conditions
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Nitro and bromo derivatives of the phenol
Applications De Recherche Scientifique
4-(3-Methyloxiran-2-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor effects
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as rheumatoid arthritis and neurodegenerative disorders
Mécanisme D'action
The mechanism of action of 4-(3-Methyloxiran-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in inflammatory and immune responses . Additionally, it affects the monoamine oxidase B (MAO-B) and mitogen-activated protein kinase (MAPK) pathways, contributing to its anti-inflammatory and neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
2-Methoxy-4-(1-propenyl)phenol: Another phenolic compound with a methoxy and propenyl group attached to the benzene ring.
Uniqueness
4-(3-Methyloxiran-2-yl)phenol is unique due to the presence of the 3-methyloxirane group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenolic compounds and contributes to its specific applications in various fields.
Propriétés
Numéro CAS |
51410-47-0 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
4-(3-methyloxiran-2-yl)phenol |
InChI |
InChI=1S/C9H10O2/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3 |
Clé InChI |
OIPQGYXJLOKPOX-UHFFFAOYSA-N |
SMILES canonique |
CC1C(O1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)
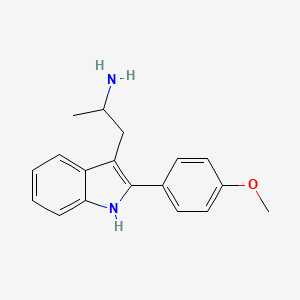
![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)
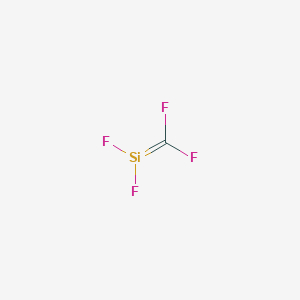
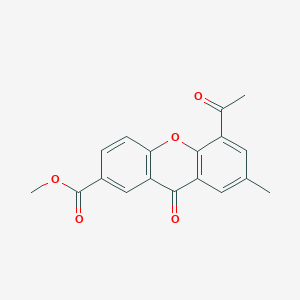
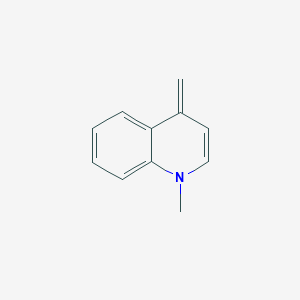

![3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B14660196.png)
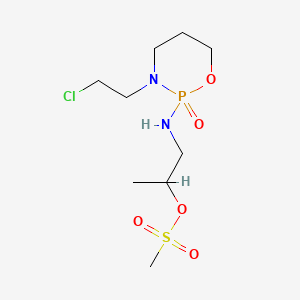
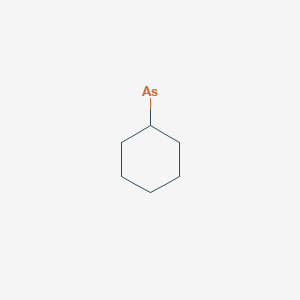
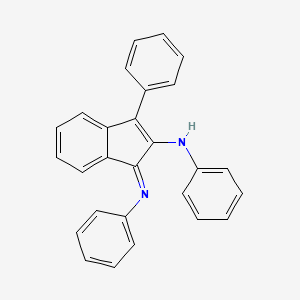
![7-{[(2-Hexyldecyl)oxy]methyl}pentadecane](/img/structure/B14660223.png)

![3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14660231.png)
